[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone
Description
[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone is a complex organic compound with a unique structure that includes a cyclohexene ring and a piperidine moiety
Properties
IUPAC Name |
[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-18(20-11-5-2-6-12-20)17-9-13-19(14-10-17)15-16-7-3-1-4-8-16/h1,3,16-17H,2,4-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOWEMCSPIGOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative and introduce the piperidine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA) to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]ethan-1-ol: This compound has a similar structure but includes an additional hydroxyl group, which may alter its reactivity and applications.
Dichloroaniline: Although structurally different, dichloroanilines are also used in the production of dyes and herbicides.
Uniqueness
The uniqueness of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone lies in its combination of a cyclohexene ring and a piperidine moiety, which provides a versatile scaffold for the introduction of various functional groups. This makes it a valuable compound in both research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
